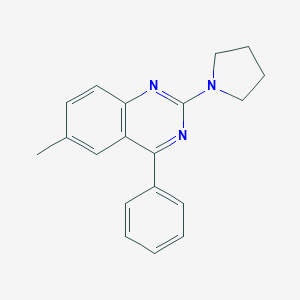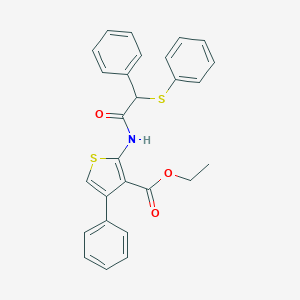
6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline (MPQ) is a chemical compound that has been of interest to researchers due to its potential as a therapeutic agent. MPQ belongs to the class of quinazoline derivatives, which have been studied for their diverse biological activities.
Aplicaciones Científicas De Investigación
6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline has been studied for its potential as a therapeutic agent in various diseases. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation. It has also been found to inhibit the activity of vascular endothelial growth factor receptor (VEGFR), which is involved in angiogenesis.
Biochemical and Physiological Effects
6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline has been found to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline has also been found to inhibit the proliferation and migration of cancer cells. In addition, 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline in lab experiments is its high potency and selectivity. 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline has been found to have a low toxicity profile, which makes it a promising candidate for further research. However, one limitation of using 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline. One area of research is the development of more efficient synthesis methods for 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline. Another area of research is the investigation of the potential use of 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline and its potential side effects.
Conclusion
In conclusion, 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline is a chemical compound that has been studied for its potential as a therapeutic agent in various diseases. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Future research on 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline is needed to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline involves a multi-step process that starts with the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of sodium ethoxide to form 6-ethyl-4-phenylquinazoline-2-carboxylic acid ethyl ester. This intermediate is then reacted with methylamine and paraformaldehyde to form 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline.
Propiedades
IUPAC Name |
6-methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3/c1-14-9-10-17-16(13-14)18(15-7-3-2-4-8-15)21-19(20-17)22-11-5-6-12-22/h2-4,7-10,13H,5-6,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIOJFNKMCGMQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[2-(3-methoxyphenoxy)ethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B381099.png)
![3-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381101.png)
![4-(Benzhydrylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B381102.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B381103.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B381104.png)
![2-{[3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B381107.png)

![3-allyl-2-{[2-(1-[1,1'-biphenyl]-4-yl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381109.png)
![3-(Benzhydrylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B381110.png)
![1-(2,5-Dimethylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B381114.png)
![1-[4-(2-Fluorophenyl)-1-piperazinyl]-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol](/img/structure/B381115.png)
![1-[4-(2-Fluorophenyl)-1-piperazinyl]-3-(4-isopropyl-3-methylphenoxy)-2-propanol](/img/structure/B381117.png)
![1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B381118.png)
![1-(2-Tert-butylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B381121.png)